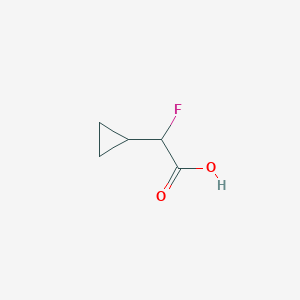

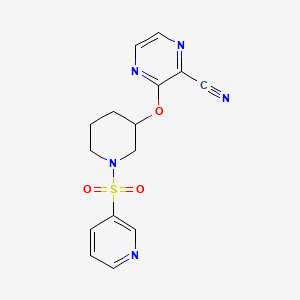

![molecular formula C18H23N3O3S3 B3007281 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899958-81-7](/img/structure/B3007281.png)

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds with a piperidine-4-carboxamide core. This core structure is common in various synthesized compounds that have been studied for their biological activities, including anti-bacterial, anti-angiogenic, herbicidal, and inotropic effects .

Synthesis Analysis

The synthesis of related piperidine-4-carboxamide derivatives typically involves multiple steps, starting from basic building blocks such as benzenesulfonyl chloride or ethyl isonipecotate, leading to intermediate compounds that are further reacted with various substituted amides or other functional groups to yield the target compounds . The synthesis process often requires the use of weak bases and polar aprotic solvents to facilitate the reactions .

Molecular Structure Analysis

The molecular structure of piperidine-4-carboxamide derivatives is characterized using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry. These techniques help elucidate the structure by providing information about the molecular framework and the nature of substituents attached to the core piperidine ring .

Chemical Reactions Analysis

The piperidine-4-carboxamide derivatives undergo various chemical reactions during their synthesis. These reactions include the formation of oxadiazole, isoxazole, and thiazole rings, as well as the attachment of carboxamide or thiocarboxamide groups . The specific chemical reactions and the resulting biological activities are influenced by the nature of the substituents and the presence of electron-donating or withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-4-carboxamide derivatives are influenced by their molecular structure. These properties determine the compound's solubility, stability, and reactivity, which are crucial for their biological activity and potential therapeutic applications. The presence of different substituents can significantly alter these properties, affecting the compound's efficacy in biological assays .

Relevant Case Studies

Case studies involving piperidine-4-carboxamide derivatives have demonstrated a range of biological activities. For instance, some derivatives have shown moderate to high anti-bacterial activity against both Gram-negative and Gram-positive bacteria . Others have exhibited significant anti-angiogenic effects in the chick chorioallantoic membrane model and DNA cleavage activities, suggesting potential as anticancer agents . Additionally, certain derivatives have been identified as potential inhibitors of D1 protease in plants, with herbicidal activities , and some have shown positive inotropic effects, which could be beneficial in treating heart conditions .

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis Applications

- Thiophene Derivatives Synthesis : A study by Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which involved coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with other compounds to yield various derivatives including pyrazole and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Antimicrobial and Antitumor Activity

- Antimicrobial and Antitumor Properties : Babu et al. (2013) synthesized biologically active derivatives of tetrahydrobenzo[b]thiophene, which exhibited significant activities against bacterial and fungal strains (Babu et al., 2013).

- Thiazole Derivatives and Antitumor Activity : Research by Ostapiuk et al. (2017) involved the synthesis of thiazole derivatives, with some showing a high ability to inhibit the in vitro growth of human tumor cells (Ostapiuk et al., 2017).

Synthesis of Novel Compounds

- Isoindoloquinazoline, Pyrimidine, and Thiazine Derivatives : Abdel-latif et al. (2011) discussed the synthesis of various novel derivatives including thiazine, starting from compounds like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (Abdel-latif et al., 2011).

Biological Properties

- Antibacterial and Antifungal Activities : Shafi et al. (2021) synthesized benzothiazole derivatives that showed good antibacterial and antifungal activities (Shafi et al., 2021).

Structural Analysis and Characterization

- Crystal Structure Analysis : Vasu et al. (2004) characterized a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, using X-ray diffraction methods (Vasu et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of this compound is bacterial DNA gyrase B (GyrB) . DNA gyrase is an essential enzyme in bacteria, involved in DNA replication, transcription, and repair. It introduces negative supercoiling to the DNA helix, which is crucial for the processes mentioned above.

Mode of Action

The compound acts as an inhibitor of bacterial DNA gyrase B . It binds to the enzyme and prevents it from introducing negative supercoils into the DNA, thereby inhibiting DNA replication and transcription. This results in the death of the bacterial cell.

Biochemical Pathways

The inhibition of DNA gyrase B affects the DNA replication and transcription pathways in bacteria . By preventing the introduction of negative supercoils into the DNA, the compound disrupts these essential cellular processes, leading to cell death.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By inhibiting DNA gyrase B, the compound prevents the bacteria from replicating their DNA and producing essential proteins, leading to cell death.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S3/c1-12-4-5-14-15(11-12)26-18(19-14)20-17(22)13-6-8-21(9-7-13)27(23,24)16-3-2-10-25-16/h2-3,10,12-13H,4-9,11H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXBXFYRUINFAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

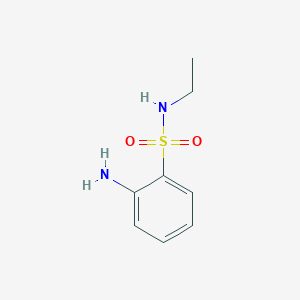

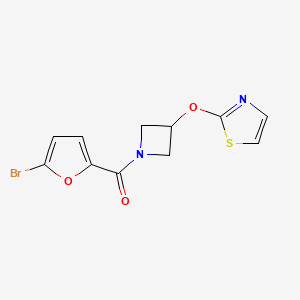

![5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B3007201.png)

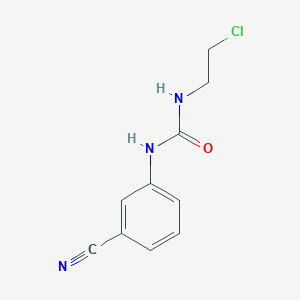

![5-(6-Fluoro-1,3-benzoxazol-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3007203.png)

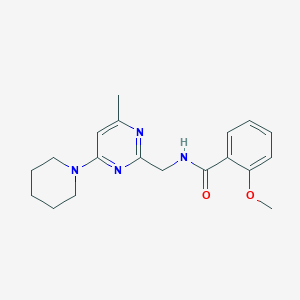

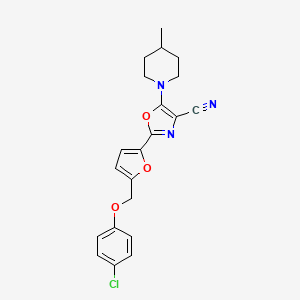

![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3007209.png)

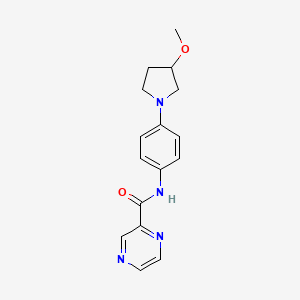

![8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3007212.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3007214.png)

![N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B3007221.png)